D-Tryptophan

Description

Propriétés

IUPAC Name |

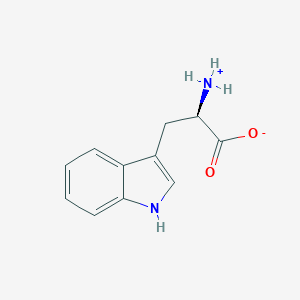

(2R)-2-amino-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Record name | D(+)-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046989 | |

| Record name | D-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D(+)-tryptophan is a white solid. (NTP, 1992), White solid; [CAMEO] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | D(+)-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Tryptophan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 to 5 mg/mL at 75 °F (NTP, 1992) | |

| Record name | D(+)-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

153-94-6 | |

| Record name | D(+)-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophan, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Tryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Tryptophan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(+)-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOPHAN, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NS97N9H1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

527 to 540 °F (NTP, 1992), 282-85 dec °C, 282 - 85 °C | |

| Record name | D(+)-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Tryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03225 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

D Tryptophan Biosynthesis and Metabolic Pathways

Microbial Biosynthesis of D-Tryptophan

While L-Tryptophan biosynthesis from chorismate is a well-established pathway in many microorganisms, the production of this compound often involves the enzymatic modification of L-Tryptophan or its precursors. preprints.org Microbes have developed diverse strategies for synthesizing this "unnatural" amino acid.

Bacteria employ several metabolic routes to produce this compound. These pathways are often not de novo but rather involve the conversion of L-Tryptophan or related indole (B1671886) compounds. Genetically modified strains of bacteria such as Escherichia coli and Corynebacterium glutamicum are commonly used in the industrial biomanufacturing of tryptophan derivatives, including this compound. wikipedia.org

One significant pathway involves the racemization of L-Tryptophan. However, direct racemases for tryptophan are not as common as those for other amino acids. A more prevalent strategy is a multi-step enzymatic process that effectively converts L-Tryptophan to this compound. For instance, a system can be engineered in bacteria where L-Tryptophan is first deaminated to its corresponding α-keto acid, indole-3-pyruvic acid, which is then reaminated by a stereoselective D-amino acid aminotransferase to yield this compound.

Another important industrial method is the "hydantoinase process." imrpress.com This multi-enzymatic system starts with a synthetic hydantoin (B18101) derivative, DL-5-indolylmethylhydantoin. A hydantoin racemase first converts the L-form of the hydantoin to the D-form. Then, a D-hydantoinase specifically hydrolyzes the D-enantiomer to N-carbamoyl-D-tryptophan. Finally, a D-carbamoylase acts on this intermediate to produce this compound. imrpress.com

Furthermore, some bacteria can produce this compound from indole and serine through a cascade of enzymatic reactions. This can involve the initial synthesis of L-Tryptophan by tryptophan synthase, followed by stereoinversion to the D-form. nih.gov

Several key enzymes are instrumental in the microbial production of this compound. Their specific mechanisms enable the stereoselective synthesis required to produce the D-enantiomer.

Tryptophan synthase , an enzyme complex composed of α and β subunits, catalyzes the final step in L-Tryptophan biosynthesis from indole and serine. nih.govnih.gov While it directly produces the L-enantiomer, it is a crucial component in multi-enzyme cascade reactions designed to yield this compound. nih.govfrontiersin.org

L-Amino Acid Deaminase (LAAD) , found in bacteria like Proteus myxofaciens, catalyzes the oxidative deamination of L-amino acids, including L-Tryptophan, to their corresponding α-keto acids (in this case, indole-3-pyruvic acid). imrpress.comnih.gov This is often the first step in a stereoinversion process.

D-Amino Acid Aminotransferase (DATA) is a key enzyme that facilitates the stereospecific transamination of an α-keto acid to a D-amino acid. imrpress.com In the context of this compound synthesis, it transfers an amino group from a donor molecule (like D-glutamate) to indole-3-pyruvic acid to form this compound. Engineered variants of this enzyme have been developed to enhance activity towards this compound and its derivatives. nih.govfrontiersin.org

The Hydantoinase Process Enzymes consist of a trio of catalysts:

Hydantoin Racemase: This enzyme interconverts L- and D-hydantoins, ensuring that the entire substrate pool can be directed towards the D-pathway. imrpress.com

D-Hydantoinase: It selectively hydrolyzes the D-form of 5-indolylmethylhydantoin (B216825) to N-carbamoyl-D-tryptophan. imrpress.com

D-Carbamoylase: This enzyme completes the synthesis by hydrolyzing the N-carbamoyl group to yield this compound. imrpress.com

A single-module nonribosomal peptide synthetase (NRPS)-like enzyme, IvoA , found in fungi, has been shown to catalyze the ATP-dependent unidirectional stereoinversion of L-Tryptophan to this compound. frontiersin.org

The following table summarizes the key enzymes involved in microbial this compound synthesis:

| Enzyme | Function | Bacterial Source Example |

|---|---|---|

| Tryptophan Synthase | Synthesizes L-Tryptophan from indole and serine (precursor for this compound in cascade reactions). nih.govnih.gov | Salmonella enterica nih.govfrontiersin.org |

| L-Amino Acid Deaminase (LAAD) | Oxidatively deaminates L-Tryptophan to indole-3-pyruvic acid. imrpress.comnih.gov | Proteus myxofaciens nih.govfrontiersin.org |

| D-Amino Acid Aminotransferase (DATA) | Catalyzes the stereoselective synthesis of this compound from indole-3-pyruvic acid. imrpress.com | Bacillus sp. imrpress.comfrontiersin.org |

| Hydantoin Racemase | Racemizes DL-5-indolylmethylhydantoin. imrpress.com | Agrobacterium aurescens imrpress.com |

| D-Hydantoinase | Hydrolyzes D-5-indolylmethylhydantoin. imrpress.com | Agrobacterium tumefaciens imrpress.com |

| D-Carbamoylase | Hydrolyzes N-carbamoyl-D-tryptophan to this compound. imrpress.com | Arthrobacter crystallopoietes imrpress.com |

Bacterial Metabolic Pathways for this compound Production

Mammalian this compound Metabolism and Catabolism

While this compound is not synthesized by mammals, it can be obtained from the diet or through the metabolic activity of the gut microbiota. frontiersin.org Once in the system, it is subject to enzymatic degradation and can be converted into various metabolites.

The primary enzyme responsible for the metabolism of this compound in mammals is D-amino acid oxidase (DAAO) . frontiersin.orgmdpi.comencyclopedia.pub This flavoenzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. frontiersin.org In the case of this compound, DAAO converts it to indole-3-pyruvic acid (I3P), producing ammonia (B1221849) and hydrogen peroxide as byproducts. frontiersin.orgacs.org DAAO exhibits a preference for hydrophobic D-amino acids, including this compound. frontiersin.org

Following the action of DAAO, other enzymes can participate in the further metabolism of the resulting intermediates. For instance, aminotransferases can convert I3P back to L-Tryptophan, effectively achieving a stereoinversion. mdpi.comencyclopedia.pub Additionally, enzymes of the kynurenine (B1673888) pathway can metabolize downstream products. nih.govmdpi.com

The metabolic fate of this compound in mammals is multifaceted. A significant pathway involves its conversion to L-Tryptophan. Studies in rats have shown that administration of this compound leads to an increase in plasma L-Tryptophan levels, a process that is suppressed by DAAO inhibitors. frontiersin.org

Another major fate of this compound is its entry into the kynurenine pathway , which is the primary route for L-Tryptophan catabolism in mammals. nih.govmdpi.comfrontiersin.org The initial conversion of this compound to I3P by DAAO is a key entry point. acs.org From there, I3P can be further metabolized. Systemic administration of this compound in mice has been shown to result in the formation of several kynurenine pathway metabolites, including D-kynurenine, L-kynurenine, kynurenic acid, 3-hydroxykynurenine, and quinolinic acid. nih.govfrontiersin.org The production of kynurenic acid, a neuroprotective compound, from this compound is a notable outcome of this metabolic route. mdpi.com

The following table outlines the key enzymes and metabolic products in mammalian this compound metabolism:

| Enzyme | Reaction | Metabolic Intermediates/Products |

|---|---|---|

| D-Amino Acid Oxidase (DAAO) | Oxidative deamination of this compound. frontiersin.org | Indole-3-pyruvic acid, Ammonia, Hydrogen peroxide. frontiersin.orgacs.org |

| Aminotransferases | Transamination of indole-3-pyruvic acid. mdpi.comencyclopedia.pub | L-Tryptophan. mdpi.comencyclopedia.pub |

| Kynurenine Pathway Enzymes | Metabolism of this compound-derived intermediates. nih.govmdpi.com | D-Kynurenine, L-Kynurenine, Kynurenic acid, 3-Hydroxykynurenine, Quinolinic acid. nih.govfrontiersin.org |

Enzymatic Biocatalysis and Enantioselectivity of D Tryptophan

Enzyme-Substrate Interactions with D-Tryptophan

The interaction between an enzyme and its substrate is a highly specific process, often likened to a lock and key. However, this relationship can be more flexible than once thought, as demonstrated by the behavior of certain enzymes with this compound.

Other Enantioselective Enzymes Interacting with this compound

Besides tryptophanase, other enzymes exhibit enantioselectivity and can interact with this compound. These include:

D-amino acid oxidase (DAAO): This enzyme is known to be involved in the metabolism of D-amino acids. google.com

L-amino acid oxidase (LAAO): An LAAO from the actinomycete Lechevalieria aerocolonigenes (RebO) has been utilized in the synthesis of halogenated this compound derivatives through a bienzymatic cascade system. nih.gov This enzyme shows selectivity for L-Tryptophan derivatives, which can then be stereoinverted. nih.gov

Dimethylallyltryptophan Synthases (DMATSs): These enzymes catalyze the transfer of a dimethylallyl group to tryptophan. Studies have shown that different DMATSs exhibit varying degrees of activity towards this compound and its derivatives. researchgate.net

Tryptophan 2-monooxygenase: This flavoprotein catalyzes the oxidative decarboxylation of tryptophan. While its primary substrate is L-Tryptophan, mutations can alter its substrate specificity and activity. acs.org

Nonribosomal peptide synthetase (NRPS): The single-module NRPS IvoA from Aspergillus nidulans catalyzes the ATP-dependent unidirectional stereoinversion of L-Tryptophan to this compound with high efficiency. google.comwipo.int

Enzymatic Stereoinversion and Deracemization Processes

The conversion of one enantiomer to another (stereoinversion) and the conversion of a racemic mixture to a single enantiomer (deracemization) are important biocatalytic processes. Several enzymatic strategies have been developed for the production of this compound and its derivatives.

One approach involves a three-enzyme system that couples the synthesis of L-tryptophan derivatives with their stereoinversion to the D-enantiomer. nih.gov This system can utilize a tryptophan synthase, an L-amino acid deaminase, and a D-aminotransferase. nih.gov Another method employs a bienzymatic cascade using an L-amino acid oxidase (LAAO) and a non-enantioselective reducing agent to achieve the stereoinversion of L-Tryptophan derivatives to their D-forms. nih.gov

A particularly efficient method for producing this compound involves the single-module nonribosomal peptide synthetase (NRPS) IvoA. google.comwipo.inttechnologypublisher.com This enzyme, derived from Aspergillus nidulans, directly catalyzes the ATP-dependent stereoinversion of L-Tryptophan to this compound. google.comwipo.int This process is a one-step, direct, non-redox stereoinversion/deracemization that can generate this compound and its analogs in high enantiomeric excess. google.com The IvoA enzyme contains an epimerization (E) domain that catalyzes the stereoinversion and a terminal condensation (C) domain that stereoselectively hydrolyzes the D-tryptophanyl-S-phosphopantetheine thioester, completing the conversion. google.comwipo.int

The following table provides a summary of enzymatic processes for this compound production.

| Enzymatic Process | Key Enzyme(s) | Starting Material | Product | Key Features | Reference |

| Stereoinversion/Deracemization | Nonribosomal peptide synthetase (IvoA) | L-Tryptophan | This compound | One-step, direct, non-redox process; high enantiomeric excess. | google.comwipo.inttechnologypublisher.com |

| Stereoinversion | L-amino acid oxidase (RebO), Ammonia-borane | Halogenated L-Tryptophan derivatives | Halogenated this compound derivatives | Bienzymatic cascade system. | nih.gov |

| Stereoinversion | Tryptophan synthase, L-amino acid deaminase, D-aminotransferase | Indoles | This compound derivatives | Three-enzyme system. | nih.gov |

Unidirectional Stereoinversion of L-Tryptophan to this compound by Peptide Synthetases (e.g., IvoA)

A notable advancement in this compound synthesis is the use of single-module nonribosomal peptide synthetases (NRPSs), such as IvoA from the fungus Aspergillus nidulans. technologypublisher.comacs.org This enzyme catalyzes an ATP-dependent unidirectional stereoinversion of L-tryptophan to this compound, achieving complete conversion and high enantiomeric purity. acs.orgnih.govnih.gov Unlike typical amino acid racemases that facilitate bidirectional stereoinversion leading to a racemic mixture, IvoA's action is unidirectional, driven by the energy from ATP hydrolysis. nih.gov

The process is a testament to the intricate machinery of NRPSs. The L-tryptophan substrate is first activated by the adenylation (A) domain and then tethered to the thiolation (T) domain as a thioester. nih.govgoogle.com Subsequently, the epimerization (E) domain converts the L-tryptophanyl-S-phosphopantetheine thioester into a mixture of its L- and D-forms. google.comwipo.int The key to the unidirectional conversion lies in the terminal condensation (C) domain, which exhibits a non-canonical function by stereoselectively hydrolyzing only the D-tryptophanyl-S-phosphopantetheine thioester, thus releasing this compound. nih.govgoogle.comwipo.int This D-specific hydrolysis ensures that the equilibrium is continuously shifted towards the D-enantiomer, leading to its accumulation. nih.gov

Research has demonstrated the practical application of this system. A recombinant yeast strain engineered to overexpress the ivoA gene successfully produced free this compound at a concentration of 10 mg/L with a high enantiomeric excess (ee) of 98%. technologypublisher.com This method provides a direct, single-step enzymatic route to this compound and its derivatives. technologypublisher.comgoogle.com

Table 1: Performance of IvoA in this compound Synthesis

| Feature | Finding | Reference |

|---|---|---|

| Enzyme Source | Aspergillus nidulans | technologypublisher.com |

| Reaction Type | ATP-dependent unidirectional stereoinversion | acs.orgwipo.int |

| Conversion | Complete (L-Trp to D-Trp) | acs.orgnih.gov |

| Product Yield | 10 mg/L (in recombinant yeast) | technologypublisher.com |

Multi-Enzymatic Reaction Cascades for this compound Synthesis

Multi-enzymatic cascades represent a powerful strategy for synthesizing this compound from simpler, achiral precursors. These one-pot systems combine the activities of several enzymes to create efficient, artificial metabolic pathways. nih.govfrontiersin.org

One successful cascade couples a tryptophan synthase (TrpS) with an L-amino acid deaminase (LAAD) and an engineered D-amino acid aminotransferase (DAAT). nih.govthieme-connect.comacs.org In this system, TrpS, for instance from Salmonella enterica, first synthesizes L-tryptophan derivatives from substituted indoles. nih.govacs.org The LAAD from Proteus myxofaciens then selectively deaminates the L-enantiomer to the corresponding α-keto acid. nih.gov Finally, an engineered DAAT, often a variant from Bacillus sp., catalyzes the stereoselective transamination of the α-keto acid to yield the desired this compound derivative with high enantiomeric excess. nih.govthieme-connect.com This three-enzyme system has been used to produce a variety of this compound analogs with conversion yields ranging from 81-99% and an enantiomeric excess often exceeding 99%. nih.gov

Another effective cascade for this compound production utilizes a dynamic kinetic resolution (DKR) process involving a hydantoinase, a hydantoin (B18101) racemase, and a D-carbamoylase. jiangnan.edu.cn In this approach, a readily available racemic hydantoin derivative is used as the starting material. For instance, L-indolylmethylhydantoin can be converted to this compound. jiangnan.edu.cn The cascade combines a hydantoin racemase from Arthrobacter aurescens (AaHyuA), a D-hydantoinase from Agrobacterium tumefaciens (AtHyuH), and an enantioselective D-carbamoylase from Arthrobacter crystallopoietes (AcHyuC). jiangnan.edu.cn This system can achieve a complete conversion of 80 mM L-indolylmethylhydantoin to this compound within 12 hours, resulting in a 99.4% yield and an enantiomeric excess greater than 99.9%. jiangnan.edu.cn

Table 2: Examples of Multi-Enzyme Cascades for this compound Synthesis

| Cascade System | Key Enzymes | Starting Material | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| TrpS-LAAD-DAAT | Tryptophan synthase, L-amino acid deaminase, D-amino acid aminotransferase | Indoles, L-serine | This compound derivatives | 63-79% (isolated) | 91% to >99% | nih.govthieme-connect.comacs.org |

Advanced Synthesis Methodologies for D Tryptophan and Derivatives

Biochemical Synthesis Approaches for High Enantiomeric Excess

Biochemical routes offer a powerful alternative to chemical synthesis for producing chiral molecules like D-tryptophan. By harnessing the catalytic power of whole cells or isolated enzymes, these methods can achieve exceptionally high enantiomeric excess (ee), a critical parameter for pharmaceutical applications.

Recombinant yeast, particularly Saccharomyces cerevisiae, has emerged as a robust and effective platform for producing complex biomolecules. frontiersin.org These systems are advantageous due to their status as Generally Recognized as Safe (GRAS), ease of genetic manipulation, and capability for post-translational modifications. frontiersin.org

A novel approach for this compound production involves engineering yeast to express a specific single-module nonribosomal peptide synthetase (NRPS), IvoA, derived from the fungus Aspergillus nidulans. technologypublisher.comwipo.int This enzyme uniquely catalyzes the ATP-dependent unidirectional stereoinversion of L-tryptophan directly to this compound. technologypublisher.comwipo.int Researchers have successfully created recombinant S. cerevisiae strains that overexpress the ivoA gene. google.comtechnologypublisher.com In a notable study, an engineered yeast strain, which also included the integration of a phosphopantetheinyl transferase gene (npgA) from A. nidulans, was cultured for three days. google.com This fermentation process yielded free this compound at a concentration of approximately 10 mg/L, with a high enantiomeric excess of 98%. technologypublisher.com This demonstrates the potential of using whole-cell recombinant yeast systems for the direct, de novo synthesis of this compound from its L-enantiomer.

Table 1: this compound Production using Recombinant Yeast Use the filters to explore the data.

| Parameter | Value | Source Organism (Enzyme) | Production Host | Reference |

| Enzyme | IvoA (nonribosomal peptide synthetase) | Aspergillus nidulans | Saccharomyces cerevisiae | technologypublisher.com |

| Yield | 10 mg/L | Aspergillus nidulans | Saccharomyces cerevisiae | technologypublisher.com |

| Enantiomeric Excess (ee) | 98% | Aspergillus nidulans | Saccharomyces cerevisiae | technologypublisher.com |

| Reaction Type | ATP-dependent stereoinversion | Aspergillus nidulans | Saccharomyces cerevisiae | technologypublisher.com |

Beyond whole-cell synthesis, in vitro enzymatic reactions provide a controlled environment for producing a wide array of this compound analogues. technologypublisher.com This method involves using purified enzymes to catalyze specific reactions outside of a living organism.

The purified IvoA enzyme from the recombinant yeast system can be used as a biocatalyst in in vitro reactions to generate a library of substituted this compound analogues with high enantiomeric excess. google.comtechnologypublisher.com This enzymatic reaction demonstrates broad substrate specificity, allowing for the synthesis of this compound derivatives with various substituents on the indole (B1671886) ring. google.com

Another powerful in vitro strategy involves multi-enzyme cascade reactions. For instance, tryptophan synthase (TrpS) can be utilized to produce tryptophan analogues from substituted indoles and serine. researchgate.netgoogle.com To obtain the D-enantiomer, these reactions can be coupled with other enzymatic systems. One such approach involves the use of L-amino acid oxidase (LAAO) from Lechevalieria aerocolonigenes (RebO) in a bienzymatic cascade. mdpi.com This system was used to synthesize halogenated this compound derivatives. The process starts with the enzymatic halogenation of L-tryptophan, followed by stereoinversion of the resulting L-enantiomer using the L-enantioselective RebO and a non-enantioselective reducing agent, achieving nearly 100% enantiomeric excess for several tested substrates. mdpi.com

Table 2: Examples of In Vitro Enzymatic Synthesis of this compound Analogues Use the filters to explore the data.

| Enzyme(s) | Substrate(s) | Product | Enantiomeric Excess (ee) | Reference |

| IvoA | Substituted L-tryptophans | Substituted D-tryptophans | >99% | google.com |

| Tryptophan Halogenase, L-Amino Acid Oxidase (RebO) | L-tryptophan, Halide | Halogenated D-tryptophans | ~100% | mdpi.com |

| Tryptophan Synthase, L-Amino Acid Deaminase, Engineered D-Aminotransferase | Substituted Indoles, Serine | Substituted D-tryptophans | 91% to >99% | researchgate.netacs.org |

Recombinant Yeast Systems for this compound Production

Strategies to Overcome Yield Limitations in Biocatalytic Processes

A primary challenge in the synthesis of single-enantiomer compounds is overcoming the theoretical 50% yield limit imposed by traditional kinetic resolution of racemic mixtures. technologypublisher.com Advanced biocatalytic strategies, such as dynamic kinetic resolution and stereoinversion cascades, have been developed to circumvent this limitation, enabling theoretical yields of up to 100%. scholaris.ca

Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the enantioselective transformation of one enantiomer with the in-situ racemization of the remaining, unwanted enantiomer. scholaris.ca This continuous conversion of the substrate racemate allows for the complete transformation into a single, desired enantiomer.

One prominent example is the "hydantoinase process." nih.gov This multi-enzyme system is used for the industrial-scale production of various D-amino acids. nih.gov In the context of this compound, the process starts with a racemic mixture of 5'-indolylmethylhydantoin. A cascade of three enzymes is employed:

Hydantoin (B18101) Racemase: Converts L-indolylmethylhydantoin to D-indolylmethylhydantoin.

D-Hydantoinase: Selectively hydrolyzes the D-enantiomer of the hydantoin to N-carbamoyl-D-tryptophan.

D-Carbamoylase: Hydrolyzes N-carbamoyl-D-tryptophan to the final this compound product.

A study utilizing a D-carbamoylase from Arthrobacter crystallopoietes combined with a hydantoin racemase and D-hydantoinase successfully converted 80 mM of L-indolylmethylhydantoin completely into this compound within 12 hours. jiangnan.edu.cn The process achieved a 99.4% yield and an exceptional enantiomeric excess of over 99.9%, with a productivity of 36.6 g L⁻¹ d⁻¹. nih.govjiangnan.edu.cn

Another DKR approach uses an L-amino acid oxidase (LAAO) in combination with a chemical reducing agent. acs.org The LAAO selectively oxidizes the L-amino acid from a racemic mixture to its corresponding α-imino acid. acs.org This intermediate is then non-selectively reduced back to the racemic amino acid, allowing the cycle to repeat until the L-enantiomer is fully converted to the D-enantiomer. acs.org Using the LAAO enzyme RebO and an ammonia-borane complex, various halotryptophans were produced with over 98% ee. acs.org

Stereoinversion reaction cascades offer a direct route to convert an L-amino acid into its D-counterpart, often in a one-pot synthesis. researchgate.net These cascades typically involve a sequence of enzymatic reactions that first deaminate the L-amino acid to an achiral keto-acid intermediate, which is then reaminated to the D-amino acid.

A highly effective three-enzyme system has been developed for the synthesis of this compound and its derivatives from indoles. mdpi.comresearchgate.netacs.org This one-pot process couples the synthesis of L-tryptophan with a subsequent stereoinversion cascade. researchgate.netacs.org The key enzymes in this cascade are:

Tryptophan Synthase (from Salmonella enterica): Catalyzes the synthesis of L-tryptophan derivatives from substituted indoles and serine. researchgate.netnih.gov

L-amino acid deaminase (LAAD) (from Proteus myxofaciens): Performs an oxidative deamination of the L-tryptophan derivative to form the corresponding indole-3-pyruvic acid. mdpi.comresearchgate.net

Engineered D-amino acid aminotransferase (DAAT): A variant of the enzyme from Bacillus sp. YM-1 was engineered to exhibit high activity towards this compound and its analogues. researchgate.netresearchgate.net This enzyme catalyzes the final transamination step to produce the desired this compound derivative. researchgate.net

This integrated process is capable of producing a broad range of this compound derivatives with electron-donating or -withdrawing substituents at various positions on the indole ring. acs.org The method achieves good yields and high enantiomeric excess, often exceeding 99%. researchgate.netnih.gov

Table 3: Comparison of Advanced Biocatalytic Strategies Use the filters to explore the data.

| Strategy | Key Enzymes | Starting Material(s) | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Dynamic Kinetic Resolution (Hydantoinase Process) | Hydantoin Racemase, D-Hydantoinase, D-Carbamoylase | L-indolylmethylhydantoin | 99.4% | >99.9% | jiangnan.edu.cn |

| Dynamic Kinetic Resolution (LAAO) | L-Amino Acid Oxidase (RebO), Catalase | L-halotryptophans | ~70% conversion | >98% | acs.org |

| Stereoinversion Cascade | Tryptophan Synthase, L-Amino Acid Deaminase, Engineered D-Aminotransferase | Indole derivatives, Serine | 63-70% (isolated) | >99% | nih.gov |

| Recombinant Yeast Stereoinversion | IvoA (NRPS) | L-Tryptophan | 10 mg/L | 98% | technologypublisher.com |

Biological Functions and Immunomodulatory Roles of D Tryptophan

Immunomodulatory Mechanisms in Biological Systems

D-Tryptophan exerts its influence on the immune system through several interconnected pathways, contributing to the maintenance of immune balance and tolerance.

Regulation of Intestinal Homeostasis and Microbiota Interactions

This compound, as a product of microbial synthesis, plays a crucial role in maintaining intestinal homeostasis. frontiersin.org It is recognized for its ability to regulate the composition and metabolism of the gut microbiota, which is a key component of the intestinal biological barrier. mdpi.com The gut microbiota, in turn, influences host immunity through the production of various metabolites. pnas.orgexplorationpub.com Dysbiosis, an imbalance in the gut microbial community, can disrupt tryptophan catabolism, leading to immune dysregulation and inflammatory conditions. mdpi.com

Studies have demonstrated that this compound can help restore gut microbial diversity that may be reduced by conditions such as allergic airway inflammation. researchgate.net This restoration of microbial balance is critical for maintaining the integrity of the intestinal barrier and regulating immune responses. mdpi.comfrontiersin.org Tryptophan metabolites, including those derived from this compound, contribute to enhancing the intestinal barrier, thereby preventing the translocation of harmful substances and reducing inflammatory responses. mdpi.comexplorationpub.com

Influence on T Helper Cell Subsets (e.g., Th1/Th2 Balance)

This compound has been shown to modulate the differentiation and function of T helper (Th) cells, which are critical for orchestrating adaptive immune responses. The balance between Th1 and Th2 cell subsets is crucial for appropriate immune reactions, and its dysregulation is implicated in various immune-related disorders.

Research indicates that this compound can suppress Th2-mediated inflammation. explorationpub.com Specifically, it has been found to reduce Th2 responses in the lungs, which is beneficial in the context of allergic airway diseases. researchgate.net In vitro studies have shown that this compound can dose-dependently decrease the number of IL-4-producing Th2 cells. ersnet.org This suggests a direct influence on the differentiation or function of these cells.

The metabolism of tryptophan, in general, has a differential impact on Th1 and Th2 cells. Some metabolites of the kynurenine (B1673888) pathway, which can be produced from tryptophan, have been observed to induce apoptosis in Th1 cells but not Th2 cells. nih.govfrontiersin.org This selective effect can shift the immune response towards a Th2 phenotype. nih.gov However, this compound itself appears to specifically downregulate Th2 responses, contributing to a more balanced immune state. researchgate.netexplorationpub.com Furthermore, this compound has been shown to increase the number of regulatory T cells (Tregs) in the lungs and gut, which play a crucial role in suppressing excessive immune responses. researchgate.net

Modulation of Cytokine Production (e.g., IL-10, IL-12, IL-5)

The immunomodulatory effects of this compound are also mediated through its influence on cytokine production. Cytokines are signaling molecules that play a pivotal role in regulating inflammation and immune cell function.

This compound has been associated with an increase in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). frontiersin.org IL-10 is crucial for immune suppression and is produced by various immune cells, including regulatory T cells. rupress.org By promoting IL-10 production, this compound can help to dampen inflammatory responses. frontiersin.org

Conversely, this compound can influence the production of pro-inflammatory cytokines. For instance, it can affect the production of Interleukin-12 (IL-12), a cytokine that promotes Th1 responses. mdpi.comresearchgate.net The interplay between IL-10 and IL-12 is critical in determining the nature of an immune response. IL-10 can inhibit the production of IL-12, thereby shifting the response away from a Th1 profile. researchgate.net

Furthermore, this compound's ability to suppress Th2 responses is linked to a reduction in Th2-associated cytokines, such as Interleukin-5 (IL-5). explorationpub.comfrontiersin.org IL-5 is involved in the development and function of eosinophils, which are key effector cells in allergic inflammation. frontiersin.org By limiting Th2 cell activity, this compound can indirectly reduce the levels of IL-5. explorationpub.com

This compound as a Bacterial Metabolite with Immunological Impact

This compound is increasingly recognized as a significant bacterial metabolite that directly influences the host's immune system. frontiersin.org Produced by certain probiotic bacteria, it acts as a bioactive substance that can modulate immune responses and contribute to the prevention of chronic immune diseases. researchgate.net

The gut microbiota metabolizes dietary tryptophan into various compounds, including this compound, which can then interact with the host. mdpi.comnih.gov This microbial metabolism of tryptophan is a key mechanism through which the gut microbiota communicates with and influences host physiology, including the immune system. pnas.orgnih.gov The production of this compound by gut bacteria can impact intestinal immune homeostasis and has been shown to alleviate conditions like allergic asthma and colitis. frontiersin.org

The identification of this compound as a specific immunomodulatory product of probiotic bacteria offers a potential advantage over the use of whole probiotics, as it provides a biochemically defined substance whose effects can be more precisely studied and controlled. researchgate.netersnet.org

Interactions with Host Immune Cells and Receptors

This compound and its metabolites exert their immunomodulatory effects by interacting with various host immune cells and their receptors. These interactions can trigger downstream signaling pathways that ultimately shape the immune response.

One of the key receptors involved in mediating the effects of tryptophan metabolites is the Aryl Hydrocarbon Receptor (AhR). mdpi.comresearchgate.net AhR is a ligand-activated transcription factor that is expressed in various immune cells and is known to play a role in regulating immune responses and maintaining intestinal homeostasis. mdpi.comresearchgate.net Tryptophan metabolites produced by the gut microbiota can act as ligands for AhR, thereby activating its signaling pathway. mdpi.com

D-kynurenine, a metabolite of this compound, has been shown to activate G protein-coupled receptors, such as GPR109B, which can influence the activity of immune cells. frontiersin.org Furthermore, tryptophan metabolites can directly affect the function of various immune cells, including dendritic cells, macrophages, and T cells. pnas.orgnih.gov For example, some tryptophan derivatives can promote the differentiation of monocytes into dendritic cells and enhance the phagocytic activity of neutrophils and macrophages. nih.gov

The interaction of this compound and its metabolites with these cellular and molecular targets highlights the intricate communication network between the gut microbiota and the host immune system, with this compound playing a key role as a signaling molecule.

Table of Research Findings on this compound's Immunomodulatory Roles

Table of Compound Names

D Tryptophan in Disease Pathophysiology and Therapeutic Exploration

Role in Allergic and Inflammatory Diseases

D-tryptophan demonstrates considerable influence over immune responses, particularly in the context of allergic and inflammatory conditions affecting the airways and the gastrointestinal tract.

Research using animal models of allergic asthma has revealed a significant capacity for this compound to alleviate key features of the disease. In mouse models where allergic airway inflammation is induced by ovalbumin, oral administration of this compound has been shown to reduce airway hyperreactivity. ersnet.orgresearchgate.net This effect is accompanied by a marked decrease in the total number of inflammatory cells found in the bronchoalveolar lavage fluid (BALF), with a particularly strong reduction in eosinophils. ersnet.orgresearchgate.net

The immunomodulatory effects of this compound extend to the cellular level. Analysis of splenocytes from treated mice shows a significant reduction in T-helper 2 (Th2) cells that produce interleukin-13 (IL-13) and a trend towards lower levels of IL-4, while cells producing IFN-γ, Foxp3+, and IL-10 remain unchanged. ersnet.orgresearchgate.net This suggests that this compound can temper the Th2-biased immune response characteristic of allergic asthma. frontiersin.org Further investigation has identified radical S-adenosyl methionine domain-containing 2 (RSAD2) as a potential molecular target for this compound's action, as modulating RSAD2 can regulate the Th1/Th2 balance. frontiersin.orgnih.gov Overexpression of RSAD2 was found to reverse the beneficial effects of this compound pretreatment in asthmatic mice, including the reduction of IL-4 and IL-5 levels. nih.gov

Table 1: Effect of Oral this compound on Allergic Airway Inflammation in a Mouse Model

| Parameter | Control Group (Ovalbumin-induced) | This compound Treated Group | Reference |

|---|---|---|---|

| Total Bronchoalveolar Lavage Fluid (BALF) Cells | 9.1 ± 1.9 x 10⁵ cells | 4.4 ± 0.5 x 10⁵ cells | ersnet.orgresearchgate.net |

| Airway Hyperreactivity | Elevated | Reduced | ersnet.orgresearchgate.net |

| IL-13 & IL-4 Producing CD4+ T cells | Significantly higher | Significantly reduced (IL-13), Trendwise reduction (IL-4) | ersnet.orgresearchgate.net |

The mechanism underlying this protection involves the modulation of microbial tryptophan metabolism. This compound prevents the development of experimental colitis by selectively depleting specific harmful microbes in the intestine. nih.govresearchgate.net It achieves this by increasing the intracellular concentration of indole (B1671886) acrylic acid (IA) within susceptible enteric microbes, a key molecule that determines their vulnerability to this compound. frontiersin.orgnih.gov This positions this compound as a modulator of the gut environment that helps regulate intestinal homeostasis. frontiersin.org In studies using dextran (B179266) sulfate (B86663) sodium (DSS) to induce colitis, mice supplemented with this compound showed ameliorated disease symptoms compared to controls. nih.gov

Table 2: Protective Effects of this compound in Experimental Colitis Models

| Finding | Experimental Model | Mechanism/Observation | Reference |

|---|---|---|---|

| Inhibition of pathogen growth | In vitro culture with Citrobacter rodentium | D-Trp strongly inhibits the growth of the pathogen. | nih.gov |

| Protection from lethal infection | Citrobacter rodentium infection in mice | D-Trp protects mice by reducing the pathogen load. | frontiersin.orgnih.gov |

| Prevention of experimental colitis | Chemically-induced colitis (DSS model) | D-Trp ameliorates colitis symptoms by depleting specific gut microbes. | nih.govnih.gov |

| Modulation of microbial metabolism | In vitro and in vivo models | D-Trp increases intracellular indole acrylic acid (IA), enhancing microbial susceptibility. | frontiersin.orgnih.gov |

The role of tryptophan metabolism is increasingly recognized as a factor in the pathophysiology of celiac disease. The core issue appears to be an altered metabolism of dietary tryptophan by the gut microbiota. gutmicrobiotaforhealth.com Gut microbes convert tryptophan into various metabolites, including ligands for the aryl hydrocarbon receptor (AhR). eurekalert.orgfrontiersin.org The AhR signaling pathway is crucial for maintaining mucosal homeostasis, modulating immune cell populations, and protecting the gut barrier. gutmicrobiotaforhealth.comfrontiersin.org

In patients with active celiac disease, studies have found evidence of impaired tryptophan metabolism, resulting in lower levels of microbial-derived AhR ligands in fecal samples compared to healthy individuals or patients in remission. gutmicrobiotaforhealth.comeurekalert.org This defective AhR signaling may amplify the detrimental immune responses to gluten. frontiersin.org While much of the research focuses on L-tryptophan as the primary dietary source, the findings highlight the critical role of the diet-microbiota-host axis in metabolizing this amino acid to regulate gut immunity. gutmicrobiotaforhealth.com Supplementation with tryptophan-metabolizing bacteria like Lactobacillus reuteri or a diet enriched in tryptophan was shown to reduce gluten-induced immunopathology in a mouse model of the disease, suggesting that targeting this metabolic pathway could be a therapeutic strategy. bmj.com

Impact on Experimental Colitis Development

Implications in Cancer Biology and Therapy

Tryptophan metabolism is a key pathway that cancer cells can exploit to progress and evade the immune system. This compound and its derivatives are being explored both for their direct effects on cancer cells and for their ability to modulate the tumor microenvironment.

A primary mechanism of tumor immune escape involves the catabolism of tryptophan via the kynurenine (B1673888) pathway. nih.gov Tumors often overexpress the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). spandidos-publications.comaacrjournals.orgnih.gov These enzymes deplete tryptophan from the local tumor microenvironment (TME) and lead to the accumulation of immunosuppressive metabolites, most notably kynurenine. aacrjournals.orgnih.gov Tryptophan depletion can cause T-cell growth arrest, while kynurenine actively suppresses effector T-cells and promotes the function of regulatory T-cells, creating a tolerant environment that allows the tumor to grow unchecked. nih.govspandidos-publications.com

The D-isomer of tryptophan has been central to the development of therapeutic agents that target this pathway. Specifically, the this compound derivative 1-methyl-D-tryptophan (also known as indoximod) is an inhibitor of the IDO enzyme. nih.govcaymanchem.com By blocking IDO, such inhibitors aim to prevent tryptophan depletion and kynurenine accumulation, thereby restoring the anti-tumor activity of T-cells within the TME. nih.govcaymanchem.com

Beyond its role in immunomodulation, this compound has been observed to directly influence the invasive properties of cancer cells. Some studies indicate that this compound can trigger an epithelial-mesenchymal transition (EMT), a cellular program associated with increased migration, invasion, and metastasis. sciopen.com In one study using HaCaT keratinocyte cells, this compound suppressed cell proliferation but enhanced cell migration. sciopen.com This was linked to classic EMT markers, such as the downregulation of E-cadherin and the upregulation of transcription factors like Snail, Twist, and Slug. The underlying mechanism was identified as the activation of the transforming growth factor-β (TGF-β) signaling pathway. sciopen.com

Furthermore, the this compound derivative 1-methyl-D-tryptophan was found to potentiate TGF-β-induced EMT in human bladder cancer cells, highlighting the complex role of tryptophan metabolites in cancer progression. researchgate.net Conversely, the inhibition of the TDO enzyme, which catabolizes tryptophan, has been shown to repress the proliferation, migration, and invasion of ovarian cancer cells, indicating that targeting this metabolic pathway can have direct anti-cancer effects. spandidos-publications.com

Effects on Tumor Immune Microenvironment

Involvement in Other Pathological Conditions

The D-enantiomer of the essential amino acid tryptophan, this compound, has emerged as a molecule of significant interest in the pathophysiology of several diseases. Unlike its more abundant L-form, this compound is primarily synthesized by microbes and exhibits unique biological activities, particularly in modulating inflammatory and cellular processes. This section explores the detailed research findings concerning the involvement of this compound in atherosclerosis, osteoporosis, and tuberculosis.

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. A key process in its progression is the phenotypic switching of vascular smooth muscle cells (VSMCs) from a stable, contractile state to a synthetic, pro-inflammatory state. This transition is a critical step in the formation of VSMC-derived foam cells, which contribute significantly to plaque volume and instability. sci-hub.senih.gov

Recent research has identified the interferon-gamma (IFN-γ)/mini-tryptophanyl-tRNA synthetase (mini-TrpRS) signaling axis as a crucial driver of this pathological VSMC phenotypic switch. sci-hub.senih.gov IFN-γ, a major inflammatory cytokine found in atherosclerotic lesions, upregulates mini-TrpRS, a truncated form of the full-length enzyme. sci-hub.se This upregulation is directly linked to the switch in VSMC phenotype.

This compound, also known as Indoximod, has been identified as a promising therapeutic agent in this context. sci-hub.se It functions as a cognate amino acid and a decoy substrate for mini-TrpRS. frontiersin.org By binding to mini-TrpRS, this compound competitively blocks the signaling induced by IFN-γ. sci-hub.sefrontiersin.org This action effectively preserves the contractile phenotype of VSMCs, thereby limiting their transformation into foam cells and potentially stabilizing atherosclerotic plaques. sci-hub.se The ability of this compound to specifically target this pathway makes it an ideal candidate for investigation in managing progressive atherosclerosis. sci-hub.se

| Key Component | Role in Atherosclerosis Pathophysiology | Effect of this compound |

| Interferon-gamma (IFN-γ) | A primary inflammatory cytokine that is elevated in progressive atherosclerosis. sci-hub.se | This compound blocks the downstream signaling of IFN-γ. frontiersin.org |

| Mini-Tryptophanyl-tRNA Synthetase (mini-TrpRS) | Upregulated by IFN-γ, it promotes the phenotypic switching of VSMCs from a contractile to a synthetic state. nih.gov | Acts as a decoy substrate, inhibiting mini-TrpRS activation. frontiersin.org |

| Vascular Smooth Muscle Cells (VSMCs) | Undergo a phenotypic switch, leading to the formation of VSMC-derived foam cells, a critical step in plaque progression. sci-hub.se | Preserves the contractile phenotype of VSMCs, limiting foam cell formation. sci-hub.se |

Osteoporosis

Osteoporosis is a disease characterized by weakened bones, resulting from an imbalance in bone remodeling, specifically an increase in bone resorption by osteoclasts. nih.gov Similar to its role in atherosclerosis, the IFN-γ/mini-TrpRS signaling axis is implicated in the pathophysiology of osteoporosis. frontiersin.org Elevated levels of circulating IFN-γ are associated with severe osteoporosis phenotypes. frontiersin.org

The formation of osteoclasts involves the fusion of monocyte precursors to form large, multinucleated cells. This process of multinucleation is a fundamental step in osteoclastogenesis. nih.gov Studies have demonstrated that IFN-γ promotes the aggregation of monocytes and their subsequent fusion into multinuclear giant cells, a process that parallels a significant upregulation of mini-TrpRS. nih.gov

This compound intervenes in this process by acting as a decoy substrate for mini-TrpRS. frontiersin.orgnih.gov By blocking the IFN-γ-induced mini-TrpRS signaling, this compound markedly reduces the aggregation of monocytes and subsequent multinucleation. nih.gov This limits the formation of mature osteoclasts, thereby potentially reducing bone resorption and offering a novel therapeutic perspective for osteoporosis. nih.gov It is noteworthy that this action is distinct from the kynurenine pathway, as the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) cannot process the D-form of tryptophan, highlighting the specific action of this compound on the IFN-γ/mini-TrpRS axis in the early stages of osteoclast formation. frontiersin.org

| Key Component | Role in Osteoporosis Pathophysiology | Effect of this compound |

| Interferon-gamma (IFN-γ) | Elevated levels are associated with severe osteoporosis. frontiersin.org Promotes monocyte aggregation and multinucleation. nih.gov | Blocks IFN-γ-induced signaling by targeting mini-TrpRS. nih.gov |

| Mini-Tryptophanyl-tRNA Synthetase (mini-TrpRS) | Upregulation by IFN-γ is paralleled by the formation of multinuclear giant cells from monocytes. nih.gov | Acts as a decoy substrate, preventing mini-TrpRS signaling. nih.gov |

| Monocytes/Osteoclasts | Monocytes fuse to form multinucleated osteoclasts, which are responsible for bone resorption. nih.gov | Reduces monocyte aggregation and multinucleation, thus limiting osteoclast formation. frontiersin.orgnih.gov |

Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, involves complex interactions between the pathogen and the host immune system. A key strategy employed by the host is the depletion of essential nutrients like tryptophan to starve the bacteria. However, M. tuberculosis can synthesize its own tryptophan, circumventing this defense. nih.gov Furthermore, the host's attempt at defense can be counterproductive. The enzyme indoleamine 2,3-dioxygenase (IDO1), induced by IFN-γ during infection, catabolizes tryptophan into kynurenine and other metabolites. nih.govnih.gov These metabolites are potently immunosuppressive, particularly inhibiting T-cell proliferation and function, which is critical for controlling TB. nih.govpnas.org

This creates an immunosuppressive environment within the granuloma, the hallmark pathological lesion of TB, allowing the bacteria to persist. nih.govpnas.org T-cells are often spatially excluded from the core of the granuloma where the bacilli reside. pnas.org

Research has focused on inhibiting IDO1 as a form of host-directed therapy. The compound 1-methyl-D-tryptophan (D-1MT), also known as Indoximod, is a structural analog of this compound and a well-studied IDO inhibitor. jci.orgfrontiersin.org In a macaque model of TB, blockade of IDO activity with D-1MT led to a significant reorganization of the granuloma structure. pnas.org This allowed for greater infiltration of T-cells into the core of the lesion, enhancing immune-mediated control of the infection. nih.govpnas.org Treatment with the IDO inhibitor resulted in reduced bacterial loads, improved clinical signs of the disease, and increased host survival. nih.govpnas.org These findings suggest that targeting the IDO1 pathway with this compound analogs is a promising strategy for adjunctive therapy in tuberculosis. nih.gov

| Research Finding | Pathophysiological Context | Implication for Therapy |

| M. tuberculosis infection induces high levels of the enzyme IDO1 in host macrophages and granulomas. nih.govnih.gov | IDO1 degrades tryptophan into immunosuppressive metabolites (kynurenines), which inhibit T-cell responses crucial for controlling the infection. nih.govpnas.org | Inhibition of IDO1 is a potential host-directed therapy target. |

| The IDO inhibitor 1-methyl-D-tryptophan (D-1MT/Indoximod) blocks IDO1 activity. pnas.orgjci.org | In macaque models, D-1MT treatment reduced immunosuppressive kynurenine levels and enhanced T-cell proliferation and function. pnas.org | D-1MT can reverse the local immunosuppression within the granuloma. |

| D-1MT treatment led to the reorganization of the granuloma, allowing T-cells to access the bacteria-rich core. nih.govpnas.org | This spatial reorganization facilitates a more effective immune attack against M. tuberculosis. | Improves immune control, reduces bacterial burden, and improves clinical outcomes. nih.govnih.gov |

Analytical Methodologies for D Tryptophan Quantification and Chiral Recognition

Chromatographic Separation and Detection

Chromatographic techniques are powerful tools for the separation and quantification of D-Tryptophan from complex mixtures. These methods rely on the differential partitioning of the enantiomers between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography with Chiral Derivatization

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. To separate the enantiomers on a standard achiral column, a pre-column derivatization step with a chiral reagent is often employed. cabidigitallibrary.org This process converts the enantiomers into diastereomers, which possess different physical properties and can be separated. cabidigitallibrary.org

One common approach involves derivatization with o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as 1-thio-β-D-glucose tetraacetate (TATG). cabidigitallibrary.orgsrce.hr The resulting fluorescent diastereomers can be separated on an achiral reversed-phase column and detected with high sensitivity using a fluorescence detector. cabidigitallibrary.orgsrce.hr Research has shown that this method can achieve a linear detector response for this compound over a specific concentration range, with a defined limit of detection and quantification. cabidigitallibrary.orgcabidigitallibrary.org For instance, one study reported a detection limit of 0.7 ng/injection for this compound. cabidigitallibrary.org Another study developed a method using R(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (R(-)-DBD-PyNCS) as a chiral fluorescent labeling reagent for the determination of D- and L-tryptophan concentrations in rat plasma. researchgate.net

Novel chiral derivatizing agents, such as those derived from axially chiral 6,6'-dimethyl-2,2'-biphenyldiamine, have also been developed for the efficient separation and sensitive detection of amino acid enantiomers, including this compound, by LC-tandem mass spectrometry (LC-MS/MS). nih.gov These reagents create a distinct chiral environment, allowing for the complete separation of the resulting diastereomers. nih.gov

Table 1: HPLC-Based Quantification of this compound with Chiral Derivatization

| Chiral Derivatizing Agent | Detection Method | Limit of Detection (D-Trp) | Limit of Quantification (D-Trp) | Reference |

|---|---|---|---|---|

| OPA / TATG | Fluorescence | 0.7 ng/injection | 7.5 ng/injection | cabidigitallibrary.org |

| R(-)-DBD-PyNCS | Fluorescence | Not specified | Not specified | researchgate.net |

| (R)-BiAC | Tandem Mass Spectrometry | 7.0-127 amol | Not specified | nih.gov |

Capillary Electrophoresis for Enantiomeric Separation

Capillary electrophoresis (CE) is another powerful technique for the enantiomeric separation of this compound due to its high efficiency, low sample consumption, and versatility. researchgate.net In CE, chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE). researchgate.net This selector interacts differently with the D- and L-enantiomers, leading to different migration times and thus, separation.

Various chiral selectors have been successfully employed for the separation of tryptophan enantiomers. Cyclodextrins (CDs), particularly α-cyclodextrin and its derivatives, are commonly used. researchgate.netnih.govnih.gov The enantiomeric separation relies on the formation of transient diastereoisomeric complexes between the cyclodextrin (B1172386) and the tryptophan enantiomers, which have different stability constants. bio-rad.com Studies have shown that α-cyclodextrin is effective in separating D- and L-tryptophan, while β- and γ-cyclodextrins may be too large to produce effective chiral discrimination. researchgate.netnih.gov The separation can be optimized by adjusting parameters such as the concentration of the chiral selector, buffer pH, and applied voltage. nih.govnih.gov

Other chiral selectors used in CE for tryptophan enantiomer separation include chiral ionic liquids, nih.govchromatographyonline.comchromatographyonline.com polysaccharides like heparin, conicet.gov.ar and macrocyclic antibiotics. chromatographyonline.com For instance, a chiral ionic liquid, 1-ethyl-3-methyl imidazole (B134444) L-tartrate ([EMIM][L-Tar]), has been used as a chiral ligand in chiral ligand exchange CE to separate tryptophan enantiomers. chromatographyonline.comchromatographyonline.com

Table 2: Capillary Electrophoresis Methods for this compound Separation

| Chiral Selector | Separation Principle | Key Findings | Reference |

|---|---|---|---|

| α-Cyclodextrin | Host-guest complexation | Effective separation of D- and L-Tryptophan. | researchgate.netnih.govnih.gov |

| [EMIM][L-Tar] | Chiral ligand exchange | Good chiral resolution achieved. | chromatographyonline.comchromatographyonline.com |

| Heparin | Polysaccharide interaction | Successful enantioseparation in under 10 minutes. | conicet.gov.ar |

| Polydopamine/Au NPs/DNA | Stationary phase interaction | Baseline separation achieved within 65 seconds. | rsc.org |

Spectroscopic Approaches for Chiral Differentiation

Spectroscopic methods offer alternative and often complementary approaches to chromatographic techniques for the chiral recognition of this compound. These methods are based on the differential interaction of the enantiomers with a chiral environment, leading to distinct spectroscopic signals.

Fluorescent Recognition Using Molecular Probes (e.g., BINOL-based Systems, Micelle Probes)

Fluorescence spectroscopy is a highly sensitive technique for chiral recognition. rsc.org This approach often involves the use of chiral fluorescent probes that interact selectively with one enantiomer of tryptophan, resulting in a change in the fluorescence signal. researchgate.netrsc.orgrsc.org

BINOL (1,1'-bi-2-naphthol)-based systems have been extensively investigated as fluorescent probes for the enantioselective recognition of amino acids, including tryptophan. researchgate.netrsc.orgrsc.org These probes, often in combination with a metal ion like Zn2+, can exhibit chemo- and enantioselective fluorescent enhancement with tryptophan. researchgate.netrsc.orgrsc.org For instance, a series of BINOL-based monoaldehydes encapsulated in micelles formed from a diblock copolymer (PEG-PLLA) have demonstrated the ability to recognize D- and L-tryptophan in aqueous media. rsc.orgrsc.org One such probe, (S)-2c@PEG-PLLA, showed a linear fluorescence response to both D- and L-tryptophan with a detection limit of 2.60 µM. researchgate.net The enantioselective fluorescence enhancement ratio can be used to quantify the relative amounts of the enantiomers. rsc.org

Other fluorescent probes, such as chiral carbon dots (CCDs), have also been developed for the differentiation of tryptophan enantiomers. researchgate.netacs.orgnih.gov For example, a probe constructed by complexing Fe3+ with CCDs (F-CCDs) showed a significant fluorescence enhancement in the presence of L-Tryptophan, while this compound had no effect. acs.orgnih.gov

Nuclear Magnetic Resonance Spectroscopy for Interaction Topology and Stability

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution, making it valuable for studying the chiral recognition of this compound. nih.govmdpi.com By observing changes in chemical shifts, coupling constants, and through-space interactions (e.g., via ROESY experiments), NMR can provide detailed insights into the topology and stability of the diastereomeric complexes formed between this compound and a chiral selector. researchgate.net

For instance, NMR studies have been used to investigate the interaction between tryptophan enantiomers and cyclodextrins. researchgate.net These studies can reveal which parts of the tryptophan molecule are interacting with the cyclodextrin cavity and provide information on the stability of the inclusion complexes. researchgate.net It has been shown that for 2-hydroxypropyl-α-cyclodextrin, only this compound is inserted into the cavity, which is consistent with its effectiveness as a chiral selector in CE. researchgate.net

Furthermore, NMR techniques like chemically induced dynamic nuclear polarization (CIDNP) can be used to study the stereoselectivity of interactions between tryptophan enantiomers and other chiral molecules in various environments, such as phospholipid membranes. researchgate.netresearchgate.net

Circular Dichroism Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. jascoinc.com This technique is inherently sensitive to the chirality of a molecule and can be used for the qualitative and quantitative analysis of this compound. researchgate.net

The near-UV CD spectrum (250-320 nm) is particularly sensitive to the environment of aromatic amino acid side chains, including the indole (B1671886) ring of tryptophan. jascoinc.comcreative-proteomics.com Pure this compound and L-Tryptophan exhibit mirror-image CD spectra. researchgate.net This property can be used to determine the enantiomeric composition of a sample. For example, after selectively interacting a racemic tryptophan solution with a chiral material, the CD spectrum of the remaining solution can reveal which enantiomer was preferentially bound. researchgate.net

CD spectroscopy has also been used to confirm the chirality of fluorescent probes, such as those based on carbon quantum dots decorated with tryptophan enantiomers. rsc.orgrsc.org The CD spectra provide evidence of the chiral environment created by the tryptophan residues on the surface of the quantum dots. rsc.org

Mass Spectrometry-Based Chiral Recognition

Mass spectrometry has emerged as a powerful tool for the chiral recognition of this compound, offering high sensitivity and specificity. This technique typically involves the formation of diastereomeric non-covalent complexes between the tryptophan enantiomers and a chiral selector molecule. The differing stabilities and fragmentation patterns of these gas-phase complexes upon activation are then used to distinguish between D- and L-Tryptophan.

Collision-Activated Dissociation for Probing Molecular Recognition

Collision-activated dissociation (CAD) is a tandem mass spectrometry technique that provides deep insights into the structure and stability of gas-phase ions, making it highly suitable for chiral analysis. In the context of this compound, CAD is employed to probe the three-dimensional structure of diastereomeric complexes formed with a chiral reference compound. The enantioselective recognition is manifested in the different fragmentation efficiencies or the appearance of unique fragment ions for the complexes containing this compound versus L-Tryptophan.